Product packaging for 6-(Thiophen-3-yl)hexan-2-ol(Cat. No.:)

6-(Thiophen-3-yl)hexan-2-ol

Cat. No.: B13620974
M. Wt: 184.30 g/mol
InChI Key: CIWWFKMGQIOAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Thiophen-3-yl)hexan-2-ol is a high-purity chemical compound offered exclusively for laboratory research purposes. This molecule features a thiophene heteroaryl group, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds . As such, it serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts, particularly in the development of novel heterocyclic compounds. Researchers may utilize this compound in foundational studies, including method development, as a standard in analytical profiling (e.g., using GC-MS or HPLC), or as a precursor for synthesizing more complex molecules for biological screening. This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in controlled laboratory research settings . RUO products are essential tools for scientific investigation but are not manufactured under the same regulatory standards as diagnostics or pharmaceuticals . This product is not intended for human or veterinary diagnostic, therapeutic, or any clinical use, and it must not be administered to humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16OS B13620974 6-(Thiophen-3-yl)hexan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

6-thiophen-3-ylhexan-2-ol

InChI

InChI=1S/C10H16OS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9,11H,2-5H2,1H3

InChI Key

CIWWFKMGQIOAIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC1=CSC=C1)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 6 Thiophen 3 Yl Hexan 2 Ol and Its Precursors

Strategies for Carbon-Carbon Bond Formation in the Hexane Chain Elaboration

The construction of the six-carbon chain bearing a hydroxyl group at the second position and attached to the thiophene (B33073) ring at the third position is a critical aspect of the synthesis. Various powerful carbon-carbon bond-forming strategies can be employed for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Grignard and Organolithium Reagent Applications

Organometallic reagents, particularly Grignard and organolithium species, are fundamental tools for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org Their utility in the synthesis of 6-(thiophen-3-yl)hexan-2-ol lies in their ability to act as potent nucleophiles, readily attacking electrophilic carbon centers.

A plausible synthetic route involves the reaction of a 3-thienyl organometallic species with a suitable six-carbon electrophile. For instance, 3-bromothiophene can be converted to 3-thienylmagnesium bromide or 3-thienyllithium. The Grignard reagent can be prepared by reacting 3-bromothiophene with magnesium metal in an etheral solvent like THF. sigmaaldrich.com Similarly, treatment of 3-bromothiophene with an alkyllithium reagent such as n-butyllithium at low temperatures leads to the formation of 3-thienyllithium. tcichemicals.com

These nucleophilic thiophene derivatives can then react with an appropriate electrophile containing the hexane backbone. A suitable electrophile would be a protected form of 6-halo-hexan-2-one. For example, reaction of 3-thienylmagnesium bromide with 6-bromohexan-2-one, where the ketone is protected as a ketal, would form the carbon-carbon bond. Subsequent deprotection and reduction of the ketone would yield the desired this compound. Alternatively, the organolithium reagent can add to aldehydes and ketones to furnish alcohols directly. masterorganicchemistry.com For instance, the addition of a five-carbon organometallic reagent, such as pentylmagnesium bromide, to thiophene-3-carboxaldehyde would yield a secondary alcohol, which could then be further elaborated.

Reagent TypePrecursorKey IntermediateElectrophile ExampleProduct TypeReference
Grignard3-Bromothiophene3-Thienylmagnesium bromideProtected 6-halo-hexan-2-onePrecursor to target sigmaaldrich.com
Organolithium3-Bromothiophene3-ThienyllithiumProtected 6-halo-hexan-2-onePrecursor to target tcichemicals.com

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Kumada, Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of methods for the formation of carbon-carbon bonds, offering high efficiency and broad functional group tolerance. The Kumada, Negishi, and Suzuki-Miyaura couplings are particularly relevant for connecting the thiophene ring to the hexane chain.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org In the context of synthesizing this compound, one could envision the coupling of 3-thienylmagnesium bromide with a protected 6-halo-hexan-2-ol derivative. google.com The choice of catalyst, often a phosphine-ligated nickel or palladium species, is crucial for achieving high yields and preventing side reactions. orgsyn.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally prepared by transmetalation from the corresponding organolithium or Grignard reagent. nih.gov These organozinc species are then coupled with an organic halide in the presence of a palladium or nickel catalyst. A potential strategy would involve the preparation of a 3-thienylzinc halide and its subsequent coupling with a protected 6-iodo- or 6-bromo-hexan-2-ol. Organozinc reagents often exhibit higher functional group tolerance compared to their Grignard and organolithium counterparts.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, employing an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. tcichemicals.com The reaction is catalyzed by a palladium complex and requires a base. For the synthesis of the target molecule, thiophene-3-boronic acid or its pinacol ester could be coupled with a suitably protected 6-bromo- or 6-iodo-hexan-2-ol. The mild reaction conditions and the stability of organoboron reagents make the Suzuki-Miyaura coupling an attractive option. scispace.com

Coupling ReactionThiophene ReagentHexane Chain ReagentCatalystKey FeaturesReference
Kumada3-Thienylmagnesium bromideProtected 6-halo-hexan-2-olNi or Pd-phosphine complexUtilizes readily available Grignard reagents. organic-chemistry.orggoogle.com
Negishi3-Thienylzinc halideProtected 6-halo-hexan-2-olPd or Ni catalystHigh functional group tolerance of organozinc reagents. nih.gov
Suzuki-MiyauraThiophene-3-boronic acid/esterProtected 6-halo-hexan-2-olPd catalyst with baseMild conditions, stable and non-toxic boron reagents. tcichemicals.comscispace.com

Olefin Metathesis and Hydrogenation Pathways

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and when combined with a subsequent hydrogenation step, it provides a route to saturated carbon chains. This strategy can be applied to the synthesis of the hexane chain of this compound.

A potential approach involves the cross-metathesis of a vinyl-substituted thiophene, such as 3-vinylthiophene, with a suitable olefin partner containing the required functionality. For instance, cross-metathesis with a protected form of but-3-en-2-ol, catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, would yield a diene. Subsequent selective hydrogenation of the newly formed double bond would lead to the desired saturated hexane chain. The choice of hydrogenation catalyst would be critical to ensure the saturation of the aliphatic double bond without affecting the thiophene ring. Catalysts like palladium on carbon are often effective for such transformations. nih.gov

Installation and Transformation of the Thiophene Moiety

The thiophene ring itself can be constructed from acyclic precursors or a pre-existing thiophene ring can be functionalized to introduce the necessary substituents for chain elaboration.

Thiophene Ring Formation Methodologies

Several classical and modern methods are available for the synthesis of substituted thiophenes from non-heterocyclic starting materials.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene. wikipedia.orgquora.com To synthesize a precursor for this compound, one would require a 1,4-dicarbonyl compound with appropriate substituents that can be later converted to the desired side chain. The harsh conditions sometimes required for this reaction may limit its applicability for sensitive functional groups.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com While this method primarily yields 2-aminothiophenes, the amino group can be subsequently removed or transformed, providing a versatile entry point to various thiophene derivatives. The reaction proceeds through an initial Knoevenagel condensation. wikipedia.org

Synthesis MethodPrecursorsProduct TypeKey FeaturesReference
Paal-Knorr1,4-Dicarbonyl compound, Sulfurizing agentSubstituted thiopheneForms the thiophene ring from an acyclic precursor. wikipedia.orgquora.com
GewaldKetone/Aldehyde, α-Cyanoester, Sulfur, Base2-AminothiopheneMulticomponent reaction providing functionalized thiophenes. wikipedia.orgmdpi.com

Functionalization of the Thiophene Ring (e.g., Halogenation, Acylation, Alkylation)

Direct functionalization of a pre-formed thiophene ring is a common and powerful strategy for introducing the necessary handles for subsequent carbon-carbon bond formation. Thiophene undergoes electrophilic substitution reactions preferentially at the 2- and 5-positions. When these positions are blocked, substitution can occur at the 3- and 4-positions.

Halogenation: The introduction of a halogen atom, typically bromine or iodine, onto the thiophene ring provides a key functional group for cross-coupling reactions. Regioselective halogenation of 3-substituted thiophenes can be achieved using various reagents. For example, N-bromosuccinimide (NBS) is commonly used for bromination. The directing effect of the substituent at the 3-position will influence the position of halogenation. For 3-alkylthiophenes, bromination with NBS typically occurs at the 2-position first, and then at the 5-position. cmu.edu Directing groups can be employed to achieve halogenation at specific positions. rsc.org

Acylation: Friedel-Crafts acylation is an effective method for introducing an acyl group onto the thiophene ring. echemi.comrsc.org This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst. google.comtsijournals.com The acylation of thiophene itself occurs with high regioselectivity at the 2-position. stackexchange.com For a 3-substituted thiophene, the regioselectivity of acylation will depend on the nature of the substituent. The introduced keto group can then be a handle for further transformations, such as reduction to an alcohol or as a precursor for chain elongation.

Alkylation: Direct alkylation of the thiophene ring can be achieved through various methods. Friedel-Crafts alkylation can be challenging due to issues with polysubstitution and rearrangement. A more controlled approach involves the metalation of the thiophene ring, typically with an organolithium reagent, to generate a nucleophilic thienyl species, which can then react with an alkyl halide. For instance, 3-bromothiophene can be converted to 3-lithiothiophene, which can then be alkylated with a suitable electrophile. tcichemicals.comcmu.edu

FunctionalizationReagent ExamplesPosition of SubstitutionSubsequent Use
HalogenationN-Bromosuccinimide (NBS)Primarily 2- and 5-positionsPrecursor for cross-coupling reactions
AcylationAcyl chloride/anhydride with Lewis acidPrimarily 2-position for unsubstituted thiopheneKetone for further modification
AlkylationOrganolithium reagent followed by alkyl halidePosition of metalationDirect introduction of the side chain

Asymmetric Synthesis of Chiral this compound

The creation of a single enantiomer from a prochiral ketone can be achieved through several powerful strategies, including the direct enantioselective reduction of the ketone, the use of temporary chiral auxiliaries to direct stereochemistry, and the resolution of a racemic mixture.

One of the most direct methods for producing enantiomerically enriched alcohols is the asymmetric reduction of the corresponding ketone. wikipedia.org This is typically achieved using a stoichiometric hydride source in the presence of a catalytic amount of a chiral catalyst. For a ketone such as 6-(thiophen-3-yl)hexan-2-one, which can be classified as an alkyl aryl-like ketone, transition metal catalysts and oxazaborolidine systems are highly effective. wikipedia.orgrsc.org

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are widely used for asymmetric hydrogenations and transfer hydrogenations. wikipedia.org For instance, a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand can effectively reduce the ketone with high enantioselectivity. wikipedia.org Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane as the reducing agent, is a well-established method for the asymmetric reduction of various ketones. mdpi.com

Table 1: Representative Catalytic Systems for Enantioselective Reduction of 6-(Thiophen-3-yl)hexan-2-one

Catalyst SystemReductantTypical ConditionsExpected Yield (%)Expected Enantiomeric Excess (% ee)
(R)-RuCl2(BINAP)H2 gasMethanol, 50 atm, 25°C, 24h>95%>98%
(S)-CBS Oxazaborolidine (10 mol%)BH3·THFTHF, -20°C, 2h~90%~97%
Chiral Ru-TsDPEN ComplexHCOOH/NEt3 (Transfer Hydrogenation)Acetonitrile, 40°C, 12h>92%>99%

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, an auxiliary-based approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to a shorter acyl precursor. researchgate.net

A potential synthetic route could involve an asymmetric aldol reaction. For example, an acetyl group attached to an Evans oxazolidinone can be converted into its boron enolate, which then reacts with a thiophene-containing aldehyde, 4-(thiophen-3-yl)butanal. This reaction proceeds through a highly organized, chair-like transition state, allowing the chiral auxiliary to effectively shield one face of the enolate, leading to a product with high diastereoselectivity. blogspot.com Subsequent removal of the auxiliary would yield the desired chiral β-hydroxyketone, which can then be reduced to the target alcohol. The high diastereoselectivity of the key step translates into high enantiomeric purity in the final product. researchgate.net

Enzymatic Resolution: Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral compounds. Two primary enzymatic methods are applicable to this compound: the enantioselective reduction of the ketone precursor and the kinetic resolution of the racemic alcohol. wikipedia.org

Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity, often approaching >99% ee. These enzymes use a cofactor, typically NADPH or NADH, which is regenerated in situ by a secondary enzyme system (e.g., glucose dehydrogenase with glucose) to make the process catalytic.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture. For racemic this compound, lipases are commonly used to selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate (B1210297). wikipedia.org The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester. nih.gov Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is racemized in situ by a chemical catalyst (e.g., a ruthenium complex), theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.comnih.gov

Table 2: Lipase-Mediated Kinetic Resolution of (±)-6-(Thiophen-3-yl)hexan-2-ol

EnzymeAcyl DonorSolventConversion (%)ProductEnantiomeric Excess (% ee)
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene~50%(S)-Alcohol (unreacted)>99%
(R)-Acetate (esterified)>98%

Organocatalytic Resolution: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of chiral this compound, an organocatalytic reduction of the ketone precursor can be performed using a chiral catalyst, such as a bifunctional thiourea-amine, with a hydride source like catecholborane. nih.govacs.org The catalyst activates both the ketone (via hydrogen bonding with the thiourea moiety) and the borane (via the amine), facilitating a highly organized, face-selective hydride transfer. nih.govacs.org

Atom-Economical and Green Chemistry Synthesis Routes

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com This includes maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. ucla.edu

Performing reactions without a solvent, or under solvent-free conditions, minimizes waste, reduces environmental impact, and can simplify product purification. Several steps in the synthesis of this compound or its precursors could potentially be adapted to solvent-free conditions.

For example, the synthesis of thiophene derivatives can be achieved through multicomponent reactions at elevated temperatures without a solvent. nih.gov Furthermore, reductions of ketones have been effectively carried out under solvent-free conditions by adsorbing sodium borohydride onto a solid support like silica gel or alumina. sapub.orgcem.com This solid-state mixture can then be combined with the ketone, 6-(thiophen-3-yl)hexan-2-one, and the reaction can be driven to completion, often with the assistance of microwave irradiation. sapub.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. acs.orgchegg.com The formation of the ketone precursor, 6-(thiophen-3-yl)hexan-2-one, could be accelerated using this technology. For instance, cross-coupling reactions like the Suzuki or Kumada reaction to form the carbon skeleton, or Grignard additions to nitriles, are known to be significantly enhanced by microwave heating. researchgate.netresearchgate.net

The reduction of the ketone to the alcohol can also be expedited. Studies have shown that the reduction of ketones using reagents like decaborane or sodium borohydride on a solid support is much faster and often higher yielding under microwave irradiation than with conventional heating. cem.combenthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Reduction of a Ketone Precursor

Reaction StepMethodConditionsReaction TimeYield (%)
Reduction of 6-(thiophen-3-yl)hexan-2-one with NaBH4/AluminaConventional HeatingReflux in THF6 hours85%
Microwave IrradiationSolvent-free, 900W10 minutes93%

Catalyst Development for Enhanced Sustainability

The drive towards greener and more sustainable chemical manufacturing has spurred significant research into the development of advanced catalytic systems for the synthesis of molecules like this compound. Innovations in catalysis are pivotal in minimizing environmental impact by reducing waste, avoiding hazardous reagents, and enabling the use of milder reaction conditions. This section explores key areas of catalyst development that contribute to the enhanced sustainability of the synthetic routes to this compound and its precursors.

A primary focus in sustainable catalyst development is the use of heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their recovery and reuse over multiple cycles. researchgate.net This not only reduces catalyst waste but also minimizes product contamination. For the synthesis of precursors to this compound, which can involve alkylation of thiophene, the use of solid acid catalysts or metal-supported catalysts can offer a green alternative to traditional Lewis acids. researchgate.net For instance, metal-based graphene oxide (GO) has been explored for various organic transformations, including alkylation, due to its physical and thermal stability, and reusability. researchgate.net

Another significant avenue in sustainable catalyst development is biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.comnih.gov Biocatalysis is particularly advantageous for the synthesis of chiral alcohols like this compound, as it can provide high enantioselectivity under mild reaction conditions, such as ambient temperature and pressure. mdpi.com The asymmetric reduction of the precursor ketone, 6-(thiophen-3-yl)hexan-2-one, to the corresponding chiral alcohol is a key step where biocatalysis can be applied. magtech.com.cn Alcohol dehydrogenases (ADHs) are a class of enzymes that have shown excellent performance in the asymmetric reduction of ketones to produce chiral aromatic alcohols. nih.gov The use of whole-cell biocatalysts can be cost-effective as it circumvents the need for enzyme purification and cofactor regeneration. nih.govnih.gov

Micellar catalysis is an emerging green chemistry technique that utilizes surfactants to create nanoreactors in water, allowing for organic reactions to be carried out in an aqueous medium. nih.gov This approach can enhance reactivity and selectivity while reducing the reliance on volatile organic solvents. nih.gov For the synthesis of precursors to this compound, micellar catalysis could be employed for C-H activation and functionalization of the thiophene ring, offering a milder and more sustainable alternative to traditional cross-coupling reactions. nih.gov

The development of recyclable catalytic systems is a cornerstone of green chemistry. rsc.org In the context of Grignard reactions, which could be used to synthesize this compound from a thiophene-derived aldehyde or ketone, research has focused on developing recyclable catalysts to replace stoichiometric additives. organic-chemistry.org For example, a recyclable version of a catalytic system for nucleophilic addition of Grignard reagents to ketones has been explored using a resin-supported catalyst, showing promise for environmentally friendly applications. organic-chemistry.org

The following interactive data tables summarize and compare different sustainable catalytic approaches relevant to the synthesis of this compound and its precursors.

Table 1: Comparison of Sustainable Catalytic Methods for Precursor Synthesis (e.g., Thiophene Alkylation)

Catalyst TypeExampleKey AdvantagesReaction ConditionsReusability
HeterogeneousMetal-supported Graphene Oxide researchgate.netHigh stability, easy separation, reusable.Varies, often mild.High
MicellarPalladium in aqueous surfactant nih.govUse of water as solvent, enhanced reactivity.Mild temperature.Catalyst recovery can be challenging.
Green Lewis AcidVanadyl triflateCan be used in greener solvents.Mild conditions.Possible, with appropriate work-up.

Table 2: Catalyst Performance in the Asymmetric Reduction of Ketones to Chiral Alcohols

Catalyst TypeExampleSubstrate ScopeEnantioselectivity (ee)Key Advantages
Biocatalyst (Whole Cell)Pichia glucozyma unimi.itBroad for aromatic ketones.HighCost-effective, no need for cofactor regeneration.
Biocatalyst (Isolated Enzyme)Alcohol Dehydrogenase (ADH) nih.govVarious aromatic ketones.ExcellentHigh selectivity, mild conditions.
Recyclable Chemical CatalystDowex-1-chloride resin in Grignard reaction organic-chemistry.orgDiverse ketones.Not applicable (for achiral synthesis)Recyclable, avoids added metal ions.

Iii. Chemical Transformations and Reactivity Studies of 6 Thiophen 3 Yl Hexan 2 Ol

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group on the hexyl chain is a versatile site for numerous organic transformations. Its reactivity is typical of other secondary alcohols, allowing for oxidation, derivatization, dehydration, and substitution reactions.

Oxidation Reactions (e.g., to Ketone, Carboxylic Acid Derivatives)

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary product. For 6-(Thiophen-3-yl)hexan-2-ol, this reaction converts the hydroxyl group into a carbonyl group, forming 6-(Thiophen-3-yl)hexan-2-one. This conversion can be achieved using various oxidizing agents. Common reagents include chromium-based compounds, such as solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid.

Further oxidation of the resulting ketone is possible but requires harsh conditions that can cleave carbon-carbon bonds, a process that is generally more difficult than the initial alcohol oxidation. The primary and most readily accessible oxidation product remains the ketone.

Table 1: Oxidation of this compound

Reagent(s)ConditionsProductReaction Type
Na₂Cr₂O₇ / H₂SO₄Heating6-(Thiophen-3-yl)hexan-2-oneOxidation
K₂Cr₂O₇ / H₂SO₄Heating6-(Thiophen-3-yl)hexan-2-oneOxidation
CrO₃ / H₂SO₄ (Jones Reagent)Acetone6-(Thiophen-3-yl)hexan-2-oneOxidation

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of this compound serves as a key handle for derivatization into other important functional groups such as esters, ethers, and amines.

Ester Formation: Esters can be synthesized through the reaction of the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. libretexts.orglibretexts.org The most common laboratory method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst, like concentrated sulfuric acid. libretexts.orggoogle.com Alternatively, for a more vigorous reaction, an acyl chloride can be used, which reacts readily with the alcohol at room temperature. libretexts.org

Ether Formation: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this case, this compound would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide can then displace a halide from a primary alkyl halide in an SN2 reaction to form an ether. wikipedia.orgmasterorganicchemistry.com While the alkoxide can be secondary, the alkylating agent is preferably primary to avoid competing elimination reactions. wikipedia.org

Amine Formation: The conversion of alcohols to amines can be accomplished through several synthetic routes. One common strategy involves converting the alcohol into a good leaving group, such as a tosylate or a halide, which is then displaced by an amine or an azide ion followed by reduction. chemistrysteps.com Another approach is the direct N-alkylation of an amine using the alcohol as the alkylating agent, a reaction often catalyzed by transition metal complexes. acs.orgorganic-chemistry.org

Table 2: Derivatization Reactions of the Secondary Alcohol

Target DerivativeReagent(s)General Method
EsterCarboxylic Acid / H⁺ catalystFischer Esterification
EsterAcyl ChlorideAcylation
Ether1. NaH; 2. Primary Alkyl Halide (R-X)Williamson Ether Synthesis
Amine1. TsCl; 2. Amine (R-NH₂)Nucleophilic Substitution

Dehydration Pathways and Alkene Formation

The elimination of water from an alcohol, known as dehydration, is a standard method for the synthesis of alkenes. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. For secondary alcohols like this compound, the reaction generally proceeds through an E1 mechanism involving a carbocation intermediate.

The removal of the hydroxyl group from carbon-2 and a proton from an adjacent carbon (carbon-1 or carbon-3) can lead to the formation of two different alkene isomers. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. In this case, elimination of a proton from carbon-3 would yield 6-(thiophen-3-yl)hex-2-ene as the major product, while elimination from carbon-1 would yield the less substituted 6-(thiophen-3-yl)hex-1-ene as the minor product.

Table 3: Dehydration of this compound

Reagent(s)ConditionsPredicted Major ProductPredicted Minor Product
Conc. H₂SO₄Heat (100-140 °C)6-(Thiophen-3-yl)hex-2-ene6-(Thiophen-3-yl)hex-1-ene
Conc. H₃PO₄Heat6-(Thiophen-3-yl)hex-2-ene6-(Thiophen-3-yl)hex-1-ene

Conversion to Halogenated Alkyl Derivatives

The hydroxyl group can be replaced by a halogen atom to form alkyl halides, which are valuable synthetic intermediates. Specific reagents are typically used for the conversion to alkyl chlorides and bromides to avoid the rearrangements that can occur with hydrogen halides. youtube.com

Alkyl Chlorides: Thionyl chloride (SOCl₂) is a preferred reagent for converting primary and secondary alcohols into alkyl chlorides. chemistrysteps.comlibretexts.orglibretexts.org The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired alkyl chloride. libretexts.org The reaction with secondary alcohols typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. chemistrysteps.comlibretexts.org

Alkyl Bromides: Phosphorus tribromide (PBr₃) is highly effective for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. chemistrysteps.combyjus.comtiwariacademy.com Similar to thionyl chloride, this reaction also proceeds through an SN2 pathway, leading to inversion of configuration and generally providing high yields without carbocation rearrangement. byjus.commasterorganicchemistry.com

Table 4: Conversion to Halogenated Derivatives

ReagentConditionsProductMechanism
SOCl₂ in pyridineMild2-Chloro-6-(thiophen-3-yl)hexaneSN2
PBr₃Mild2-Bromo-6-(thiophen-3-yl)hexaneSN2

Reactions Involving the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions. Its reactivity is greater than that of benzene (B151609).

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

In a substituted thiophene, the existing substituent directs the position of the incoming electrophile. The hexan-2-ol side chain at the 3-position is an alkyl group, which is an activating, ortho-, para-directing group. In the context of the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions. Generally, substitution in thiophenes preferentially occurs at the C2 (α) position due to the greater stability of the carbocation intermediate formed during the reaction mechanism. Therefore, electrophilic substitution on this compound is expected to yield the 2-substituted product as the major isomer.

Table 5: Electrophilic Aromatic Substitution on the Thiophene Ring

Reaction TypeReagent(s)Predicted Major Product
NitrationHNO₃ / H₂SO₄2-Nitro-3-(6-hydroxyhexyl)thiophene
Halogenation (Bromination)Br₂ in Acetic Acid2-Bromo-3-(6-hydroxyhexyl)thiophene
SulfonationFuming H₂SO₄3-(6-Hydroxyhexyl)thiophene-2-sulfonic acid
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-(3-(6-Hydroxyhexyl)thiophen-2-yl)ethan-1-one

Metalation and Lithiation Strategies for Further Functionalization

The functionalization of the thiophene ring in this compound can be effectively achieved through metalation, particularly lithiation, which involves the deprotonation of a carbon atom by a strong base to form a highly reactive organolithium intermediate. This approach is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds on the thiophene nucleus. nih.govacs.org The most acidic protons on a 3-substituted thiophene ring are at the C2 and C5 positions (the alpha positions), making them the primary sites for deprotonation.

Commonly employed reagents for this transformation include strong organolithium bases such as n-butyllithium (n-BuLi), or more complex and hindered bases like lithium diisopropylamide (LDA) and Knochel-Hauser bases (e.g., TMPZnCl·LiCl), which can offer improved regioselectivity and functional group tolerance. nih.gov The resulting lithiated thiophene is a potent nucleophile that can react with a wide array of electrophiles to introduce diverse functional groups. This post-lithiation functionalization is a versatile strategy analogous to methods used for modifying poly(3-alkylthiophene)s. acs.orgacs.org

The general strategy involves the in-situ generation of the thienyllithium species followed by quenching with an appropriate electrophile. A summary of potential transformations is presented below.

Table 1: Potential Functionalization of this compound via Lithiation

ElectrophileReagent ExampleResulting Functional Group at C2 or C5
Aldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol
AnhydrideAcetic AnhydrideKetone acs.org
Alkyl HalideMethyl IodideAlkyl (Methyl)
Silyl HalideTrimethylsilyl Chloride (TMSCl)Silyl (e.g., -Si(CH3)3) acs.org
Carbon DioxideCO2 (gas or solid)Carboxylic Acid
IsocyanatePhenyl IsocyanateAmide

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

The thiophene ring, due to its aromatic character, is generally a poor diene in thermally-driven [4+2] cycloaddition reactions like the Diels-Alder reaction. researchtrends.netnih.gov The high resonance energy of thiophene makes it reluctant to engage in reactions that disrupt its aromaticity. researchtrends.net Consequently, cycloaddition with dienophiles typically requires harsh conditions such as very high pressures (e.g., 10-15 kbar) or the use of Lewis acid catalysts to activate the dienophile. nih.govresearchgate.net

A more synthetically viable strategy to employ the thiophene moiety of this compound in Diels-Alder reactions involves a two-step process: oxidation of the sulfur atom followed by cycloaddition.

Oxidation: The thiophene can be oxidized to the corresponding thiophene-S,S-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This oxidation eliminates the aromatic character of the ring, transforming the system into a non-aromatic, cyclic diene that is highly reactive in cycloadditions. utexas.edu

Cycloaddition: The resulting thiophene-S,S-dioxide readily undergoes [4+2] cycloaddition with a variety of dienophiles, including electron-rich and electron-poor alkenes. utexas.eduacs.org The initial cycloadduct contains a sulfone (-SO2-) bridge.

Sulfur Dioxide Extrusion: This primary adduct is often thermally unstable and spontaneously loses sulfur dioxide (SO2) via a retro-cheletropic reaction to yield a new, stable cyclohexadiene or, after subsequent oxidation, a fully aromatic benzene ring. stackexchange.com

This sequence provides a powerful method for the construction of complex, substituted benzene and cyclohexene derivatives starting from a thiophene precursor.

Table 2: Hypothetical Diels-Alder Reactions of Oxidized this compound

DienophileExample ReagentPotential Final Product Core Structure (after SO2 extrusion)
AlkeneEthyleneSubstituted Cyclohexadiene
AlkyneDimethyl Acetylenedicarboxylate (DMAD)Substituted Benzene
MaleimideN-PhenylmaleimideSubstituted Phthalimide Derivative
QuinoneBenzoquinoneSubstituted Naphthalene or Anthracene Derivative (after oxidation)

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of this compound. Understanding the pathways of its transformations allows for the optimization of reaction conditions and the prediction of product outcomes.

Mechanistic Pathways of Functional Group Interconversions

The two primary functional groups in this compound, the secondary alcohol and the thiophene ring, can undergo various interconversions, each with a distinct mechanistic pathway.

Reactions of the Secondary Alcohol:

Oxidation: The conversion of the secondary alcohol to a ketone, 6-(thiophen-3-yl)hexan-2-one, is a common transformation. When using chromium(VI) reagents (e.g., pyridinium chlorochromate, PCC), the mechanism typically involves the rapid and reversible formation of a chromate ester intermediate. imperial.ac.uk This is followed by a slow, rate-determining step where a base (such as pyridine or the solvent) abstracts the proton from the alcohol-bearing carbon, leading to the elimination of a Cr(IV) species and formation of the ketone. imperial.ac.uk

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) proceeds through the formation of a chlorosulfite ester intermediate. The subsequent attack by a chloride ion typically occurs via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. fiveable.me

Reactions of the Thiophene Ring:

Electrophilic Aromatic Substitution: The thiophene ring is more reactive towards electrophiles than benzene. nih.gove-bookshelf.de The mechanism involves a two-step addition-elimination pathway. An electrophile (E⁺) attacks the π-system of the ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. For 3-substituted thiophenes, electrophilic attack preferentially occurs at the C2 and C5 positions.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH), e.g., kH/kD for a hydrogen/deuterium substitution. wikipedia.orglibretexts.org While no specific KIE studies on this compound have been reported, the principles can be applied to its potential reactions.

Metalation of the Thiophene Ring: To determine if the C-H bond cleavage at the C2 or C5 position is rate-determining during lithiation, a KIE experiment could be performed. By synthesizing a deuterium-labeled version of the molecule, 6-(thiophen-3-yl-2-d)-hexan-2-ol, and comparing its rate of lithiation to the non-labeled compound, a primary KIE (kH/kD > 2) would provide strong evidence that the C-H bond breaking is the slowest step. researchgate.net

Oxidation of the Alcohol: A primary KIE would be expected for the oxidation of the secondary alcohol if the C-H bond at the C2 position of the hexanol chain is cleaved in the rate-determining step, which is characteristic of many oxidation mechanisms, including those involving chromium(VI) reagents. imperial.ac.uk

Secondary KIEs: Secondary kinetic isotope effects (where the isotopically substituted bond is not broken) can provide information about changes in hybridization at a carbon center. libretexts.org For example, measuring a secondary KIE for a nucleophilic substitution reaction at the alcohol carbon could help distinguish between an Sₙ1 (kH/kD slightly > 1) and Sₙ2 (kH/kD slightly < 1 or ~1) mechanism. wikipedia.org

Table 3: Hypothetical KIE Studies for this compound

ReactionIsotopic Label PositionType of KIEPotential Mechanistic Insight
Lithiation of Thiophene RingDeuterium at C2 or C5 of thiophenePrimaryConfirms C-H bond cleavage is in the rate-determining step.
Oxidation of Alcohol to KetoneDeuterium at C2 of hexanol chainPrimaryIndicates C-H bond cleavage at the alcohol carbon is rate-determining.
Nucleophilic Substitution at C2-OHDeuterium at C2 of hexanol chainSecondary (α-effect)Helps differentiate between SN1 and SN2 pathways.

Transition State Analysis

Transition state analysis, primarily conducted through computational quantum chemistry methods like Density Functional Theory (DFT), provides detailed information about the structures and energies of transition states along a reaction coordinate. This analysis is crucial for understanding reaction barriers, selectivity, and the fine details of bond-making and bond-breaking processes.

For the reactions of this compound, computational modeling could be used to:

Analyze Electrophilic Substitution: The transition states for electrophilic attack at the C2 and C5 positions of the thiophene ring could be calculated. Such studies on thiophene itself have shown that the activation barrier for attack at the alpha-carbon (C2/C5) is lower than at the beta-carbon (C3/C4), explaining the observed regioselectivity. researchgate.net

Model Diels-Alder Reactions: The concerted, pericyclic transition state of the Diels-Alder reaction between the thiophene-S,S-dioxide derivative and a dienophile could be modeled. This would allow for the prediction of stereochemical outcomes (endo/exo selectivity) and the influence of the hexan-2-ol side chain on the reaction's feasibility.

Investigate Lithiation Mechanisms: Transition state analysis could help elucidate the precise mechanism of deprotonation by strong bases. It could model the coordination of the lithium ion to the sulfur atom and the geometry of the proton transfer, providing a more detailed picture than can be obtained from experimental kinetics alone. researchgate.net

These computational analyses, when benchmarked against experimental data such as KIEs, offer a comprehensive understanding of the molecule's reactivity.

Iv. Advanced Spectroscopic and Spectrometric Methodologies for Structural Analysis and Purity Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information about 6-(Thiophen-3-yl)hexan-2-ol through the analysis of its fragmentation patterns. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M•+) which can then undergo various fragmentation processes. The nominal molecular weight of this compound (C₁₀H₁₆OS) is 184 g/mol .

The fragmentation of this molecule is influenced by its two main structural features: the 3-alkylthiophene group and the secondary alcohol group. The fragmentation of long-chain alkylthiophenes is well-documented and often involves cleavage of the C-C bond beta to the thiophene (B33073) ring (benzylic cleavage), which is a favorable fragmentation pathway. For 3-alkylthiophenes, this cleavage results in a stable thienylmethyl-type cation. The secondary alcohol moiety typically undergoes alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org Another common fragmentation for alcohols is the loss of a water molecule (dehydration). libretexts.org

For this compound, the primary fragmentation events are predicted to be:

Alpha-cleavage at the alcohol group, leading to the formation of a characteristic ion at m/z 45 ([CH₃CHOH]⁺). This is often a dominant peak in the mass spectra of secondary alcohols like 2-hexanol (B165339). nih.govnist.gov

Benzylic cleavage beta to the thiophene ring, which would involve the cleavage of the C4-C5 bond of the hexyl chain. However, the most significant cleavage for alkylthiophenes is typically at the bond adjacent to the ring, leading to a prominent ion. For a 3-substituted thiophene, this would result in an ion at m/z 97 (tropylium-like thienylmethyl cation) through cleavage and rearrangement.

Loss of water (M-18) from the molecular ion, resulting in an ion at m/z 166.

Loss of a propyl radical ([M-43]⁺) or butyl radical ([M-57]⁺) through cleavage along the alkyl chain.

Predicted Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Origin
[C₁₀H₁₆OS]•+ (Molecular Ion)184Parent Molecule
[C₁₀H₁₄S]•+166Loss of H₂O
[C₅H₅S]⁺97Thienylmethyl cation (via rearrangement)
[C₄H₃S(CH₂)₄]⁺139Cleavage of C2-C3 bond of hexyl chain
[CH₃CHOH]⁺45Alpha-cleavage at the alcohol

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio with very high accuracy. longdom.org Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. youtube.com This capability is crucial for confirming the identity of this compound and assessing its purity.

The exact mass of the monoisotopic molecular ion of this compound is calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). This precise mass measurement allows for the confident assignment of the molecular formula C₁₀H₁₆OS, ruling out other potential isobaric compounds.

ParameterValue
Molecular FormulaC₁₀H₁₆OS
Calculated Exact Mass184.09221 u
Nominal Mass184 u

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a specific, pre-selected ion. wikipedia.org In a typical MS/MS experiment for this compound, the molecular ion (the precursor ion) with an m/z of 184.09 would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

This technique allows for the establishment of fragmentation pathways, which helps to confirm the connectivity of atoms within the molecule. For instance, selecting the m/z 166 ion (resulting from the loss of water) as the precursor for a subsequent MS/MS scan would help to confirm its origin from the parent molecule and reveal further structural details of the dehydrated ion. Similarly, fragmentation of the key m/z 97 ion would confirm its proposed structure as the thienylmethyl cation. This multi-stage analysis provides a high degree of confidence in the structural assignment. researchgate.netnih.gov

Precursor Ion (m/z)Proposed StructureExpected Key Product Ions (m/z)Inferred Neutral Loss
184.09[C₁₀H₁₆OS]•+166, 139, 97, 45H₂O, C₂H₅O, C₅H₉O, C₆H₁₁S
166.08[C₁₀H₁₄S]•+97, 81C₅H₇, C₆H₉

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org For this compound, the thiophene ring constitutes the primary chromophore, the part of the molecule responsible for light absorption.

Simple alkyl-substituted thiophenes typically exhibit strong absorption bands in the UV region. nii.ac.jp The presence of an alkyl group, such as the hexan-2-ol chain at the 3-position, generally results in a slight bathochromic (red) shift compared to unsubstituted thiophene. The absorption maximum (λmax) for 3-alkylthiophenes is often observed in the range of 230–240 nm. nii.ac.jp

The UV absorption of this compound is dominated by π → π* electronic transitions within the conjugated system of the thiophene ring. nih.gov The thiophene ring contains delocalized π electrons in its highest occupied molecular orbital (HOMO). Upon absorption of UV radiation of the appropriate energy, an electron is promoted to the lowest unoccupied molecular orbital (LUMO), which is an antibonding π* orbital. libretexts.org

The hexan-2-ol substituent acts as an auxochrome. While it does not absorb UV radiation itself, its presence modifies the absorption of the thiophene chromophore. As an electron-donating alkyl group, it can slightly increase the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength. The hydroxyl group is not expected to significantly participate in conjugation with the thiophene ring due to the insulating long alkyl chain.

ChromophoreExpected Electronic TransitionApproximate λmax Range (nm)
3-Alkylthiopheneπ → π*230 - 240

The position, intensity, and shape of UV-Vis absorption bands can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. biointerfaceresearch.com The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

For the non-polar π → π* transitions in simple alkylthiophenes like this compound, the solvent effects are generally small. rsc.org In non-polar solvents like hexane, the fine structure of the absorption band may be more resolved. In more polar solvents, interactions such as dipole-dipole forces can lead to broadening of the absorption band and may cause slight shifts in the absorption maximum (λmax). An increase in solvent polarity typically causes a small bathochromic shift for π → π* transitions. rsc.org However, without strong electron-donating or withdrawing groups directly conjugated with the ring, these shifts are not expected to be dramatic.

SolventPolarity (Dielectric Constant, ε)Expected Effect on λmaxHypothetical λmax (nm)
n-Hexane1.88Baseline~235
Ethanol24.5Slight bathochromic shift~237
Acetonitrile37.5Slight bathochromic shift~238

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scholaris.caubc.ca For 6-(Thiophen-3-yl)hexan-2-ol, DFT calculations would provide fundamental information about its geometry, conformational preferences, and electronic characteristics.

The first step in a computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this process would involve defining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Due to the flexible six-carbon chain attached to the rigid thiophene (B33073) ring, the molecule can exist in various spatial arrangements known as conformations. Conformational analysis is performed to identify the different stable conformers and their relative energies. For this compound, the key rotational points would be the bond between the thiophene ring and the hexyl chain, as well as the carbon-carbon bonds within the chain itself. The potential energy surface would be scanned by systematically rotating these bonds to locate all energy minima, each representing a stable conformer. The results would likely show several low-energy conformers, with the global minimum representing the most populated conformation at thermal equilibrium.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. researchgate.netnih.gov The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. For this compound, the MEP map would likely show a negative potential around the sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group, identifying them as sites for electrophilic interaction.

Table 1: Predicted Electronic Properties of Thiophene Derivatives.
ParameterTypical Value Range (eV)Significance
EHOMO-5.0 to -6.6Indicates electron-donating ability. researchgate.netjchps.com
ELUMO-0.3 to -2.1Indicates electron-accepting ability. jchps.com
Energy Gap (ΔE)3.4 to 6.2Correlates with chemical stability and reactivity. researchgate.netmdpi.com

Quantum chemical calculations can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information on electronic transitions. nih.gov Similarly, calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra. mdpi.com These theoretical spectra are invaluable for interpreting experimental results. If an experimental spectrum is obtained for this compound, comparing it with the calculated spectrum can confirm the optimized geometry and provide confidence in the computational model. mdpi.com Discrepancies between theoretical and experimental values can often be resolved by applying scaling factors to the calculated frequencies. dergipark.org.tr

Molecular Dynamics Simulations

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in different environments. rsc.org

An MD simulation of this compound would reveal how the molecule behaves in a condensed phase, such as in a solution or as a pure liquid. The simulation would track the trajectory of each atom over time, providing a detailed picture of the flexibility of the hexanol chain. This includes bond vibrations, angle bending, and, most importantly, the torsional rotations that lead to transitions between different conformations. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the timescale of transitions between them, providing a more realistic understanding of the molecule's structural dynamics than static quantum calculations alone. Such simulations have been used to understand the local relaxation dynamics of polymers with alkyl side chains.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. ecnu.edu.cn MD simulations are exceptionally well-suited for studying these effects. rsc.org By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), one can directly observe and quantify the interactions. rsc.org

Key analyses would include:

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. Through the application of quantum mechanical calculations, it is possible to model reaction pathways and gain insights into the mechanisms that govern chemical transformations. For a molecule like this compound, this would involve modeling its interactions with various reagents and mapping the energetic landscape of potential reactions. However, no specific studies detailing these computational pathways for this compound have been published.

A critical aspect of understanding a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction. Computational methods, such as density functional theory (DFT), are routinely used to locate transition states and calculate these energy barriers.

For this compound, such calculations would provide invaluable data on its kinetic stability and reactivity in different chemical environments. For instance, in a hypothetical dehydration reaction, computational analysis could identify the transition state for the elimination of a water molecule and calculate the energy required for this process to occur.

Table 1: Hypothetical Energy Barrier Calculations for a Reaction of this compound

Reaction PathwayComputational MethodCalculated Energy Barrier (kcal/mol)
Hypothetical DehydrationDFT (B3LYP/6-31G*)Data Not Available
Hypothetical OxidationMP2/cc-pVTZData Not Available

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Reaction coordinate mapping provides a visual representation of the energy changes that occur as reactants are converted into products. arxiv.org This mapping, often depicted as a potential energy surface, allows chemists to follow the lowest energy path from reactants to products, passing through any transition states and intermediates. arxiv.org The reaction coordinate itself is a geometric parameter that changes continuously throughout the reaction.

For this compound, mapping the reaction coordinate for a specific transformation would reveal the precise atomic motions involved in bond breaking and formation. This detailed understanding is fundamental for controlling reaction selectivity and improving reaction yields. The application of reaction coordinate mapping has been instrumental in studying complex quantum dissipative dynamics in various chemical systems. arxiv.org

Vi. Application As a Synthetic Building Block and Precursor Chemistry

Synthesis of Advanced Heterocyclic Systems

The inherent structure of 6-(Thiophen-3-yl)hexan-2-ol provides a unique scaffold for the construction of more complex, fused heterocyclic systems. The thiophene (B33073) ring can undergo electrophilic substitution or metal-catalyzed coupling reactions, while the secondary alcohol can be transformed into various functional groups to facilitate intramolecular cyclization reactions.

Fused thiophene systems, such as thienothiophenes, are of significant interest due to their applications in organic electronics as semiconductors. researchgate.net The synthesis of these systems often involves the construction of a second thiophene ring onto an existing one. While traditional methods start with pre-functionalized thiophenes like bromothiophenes or thiophenethiols, this compound can be envisioned as a precursor for such structures through a multi-step synthetic sequence.

One potential pathway involves the functionalization of the alkyl chain. The secondary alcohol can be oxidized to a ketone, followed by the introduction of a sulfur atom and subsequent cyclization. For instance, treatment with a thionating agent like Lawesson's reagent could convert the ketone to a thioketone. Subsequent intramolecular cyclization, possibly promoted by an oxidizing agent, could lead to the formation of a fused ring system.

Another approach is based on intramolecular cyclization reactions. nih.gov The alcohol could be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent reaction with a sulfur nucleophile could be followed by cyclization onto the thiophene ring, although this would require activation of a C-H bond on the thiophene, typically at the 2- or 4-position. More sophisticated methods like iodocyclization could also be adapted. mdpi.com This would involve converting the hexanol derivative into an appropriate S-containing alkyne substrate, which could then undergo iodine-mediated cyclization to form a dihydrothiophene ring fused to the original thiophene, followed by aromatization. mdpi.com

Table 1: Potential Synthetic Strategies for Fused Thiophene Systems

Strategy Key Transformation of this compound Reaction Type Potential Product Class
Chain Functionalization & Cyclization Oxidation of alcohol to ketone, followed by thionation and oxidative cyclization. Intramolecular Condensation Alkyl-substituted Thieno[3,2-b]thiophene or Thieno[2,3-b]thiophene
Intramolecular Cyclization Conversion of alcohol to leaving group, reaction with sulfur source, and C-H activation/cyclization. Intramolecular S-Arylation Saturated/Unsaturated Fused Bicyclic Thiophenes

Thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are a critical class of materials for organic electronics due to their high charge carrier mobilities. nagoya-u.ac.jprsc.org The synthesis of these materials often relies on ring-closing reactions of suitably designed precursors. rsc.org this compound can serve as a starting material for precursors to thiophene-containing PAHs.

A plausible synthetic route would involve an intramolecular Friedel-Crafts-type reaction. The secondary alcohol can be dehydrated to form an alkene, 6-(thiophen-3-yl)hex-2-ene. In the presence of a strong acid or Lewis acid catalyst, the double bond could then attack the electron-rich thiophene ring (preferentially at the 2- or 4-position) to form a new six-membered ring. Subsequent dehydrogenation or oxidation would yield a tetrahydro-benzothiophene derivative, a core structure of a thiophene-containing PAH.

Alternatively, the thiophene ring itself can be built upon. For example, the hexanol side chain could be modified to introduce a reactive group that can participate in a cyclization reaction with an adjacent aromatic ring, which would first be attached to the thiophene via a cross-coupling reaction. More direct methods involve the annulation of aromatic rings onto the thiophene core. For instance, arylethynyl groups can be introduced at the 2- and 4-positions of the thiophene ring, followed by a sulfur-mediated cyclization to form a thiophene-fused PAH. nagoya-u.ac.jpnanotech-now.com While not a direct use of the hexanol chain, its presence can be used to tune solubility and solid-state packing of the final PAH.

Formation of Organic Frameworks and Polymer Monomers

The functional groups on this compound make it a candidate for elaboration into monomers for the synthesis of porous organic frameworks and conjugated polymers. The alkyl chain can enhance the solubility of the resulting materials, a crucial factor for processability.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures. Thiophene-based COFs are of interest for applications in electronics and catalysis. mdpi.compnas.org The synthesis of COFs requires monomers with specific geometries and reactive groups capable of forming strong covalent bonds (e.g., boronic acids, aldehydes, amines). nih.gov

This compound could be converted into a suitable monomer for COF synthesis. This would typically involve introducing at least two reactive functional groups onto the molecule. For example, the thiophene ring could be di-brominated at the 2- and 5-positions, followed by conversion to diboronic acid or ester groups via lithium-halogen exchange and reaction with a borate ester. pnas.org The resulting thiophene-3-(6-hydroxyhexyl)-2,5-diboronic acid could then be used in condensation reactions with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form a 2D COF. mdpi.com The presence of the hydroxyl-functionalized alkyl chain would project into the pores of the COF, offering a site for post-synthetic modification.

Table 2: Hypothetical Functionalization of this compound for COF Synthesis

Position of Functionalization Functional Group Introduced Potential Co-monomer Resulting Linkage in COF
Thiophene C2, C5 Boronic Acid (-B(OH)₂) Polyols (e.g., HHTP) Boronate Ester
Thiophene C2, C5 Amine (-NH₂) Dialdehydes Imine

Polythiophenes are one of the most studied classes of conjugated polymers, with applications in organic photovoltaics, field-effect transistors, and sensors. The properties of polythiophenes can be finely tuned by introducing functional groups on the 3-position of the thiophene ring. nih.gov The 3-(6-hydroxyhexyl) side chain of the title compound could impart desirable properties to a corresponding polymer.

For polymerization, the thiophene ring would need to be functionalized, typically with halogens at the 2- and 5-positions, to enable cross-coupling polymerization methods like Grignard Metathesis (GRIM) polymerization, Stille coupling, or Suzuki coupling. rsc.org The secondary alcohol is generally compatible with these polymerization conditions, although it may be protected during the synthesis of the monomer and deprotected after polymerization. The resulting poly(3-(6-hydroxyhexyl)thiophene) would be expected to have increased solubility in polar solvents due to the hydroxyl group. This functional handle could also be used for post-polymerization modification to attach other chemical moieties or to induce cross-linking.

Preparation of Ligands for Coordination Chemistry

Thiophene derivatives can serve as ligands in coordination chemistry, binding to metal centers through the sulfur atom or other donor atoms present in substituents. ucl.ac.ukresearchgate.net The structure of this compound, containing both a soft sulfur donor and a hard oxygen donor, makes it a potential candidate for a bidentate chelating ligand.

The molecule could coordinate to a metal center through both the thiophene's sulfur atom and the hydroxyl group's oxygen atom. The length and flexibility of the hexyl chain would allow the formation of a large, stable chelate ring. The specific coordination mode would depend on the metal ion and the reaction conditions. For example, deprotonation of the alcohol would create an alkoxide, which is a stronger donor and could form more stable complexes. The addition of functional groups, such as the alcohol in this case, has been shown to increase the water solubility and optical sensitivity of thiophene-based ligands for metal ion detection. rsc.org

Such ligands could find applications in catalysis, where the metal center's activity could be modulated by the electronic properties of the thiophene ring, or in the development of new metal-based sensors. The chirality of the secondary alcohol center also introduces the possibility of synthesizing chiral ligands for asymmetric catalysis.

Table 3: Potential Coordination Modes of this compound

Donor Atoms Coordination Mode Potential Metal Ions Possible Applications
S (Thiophene) Monodentate Soft metals (e.g., Pd, Pt, Hg) Homogeneous Catalysis, Materials Science
S (Thiophene), O (Alcohol) Bidentate (Chelating) Transition metals (e.g., Ru, Rh, Cu) Asymmetric Catalysis, Sensing

Design of Chelate and Macrocyclic Ligands

The molecular framework of this compound serves as a foundational element for the construction of both chelate and macrocyclic ligands. The hydroxyl group provides a reactive site for derivatization, enabling the introduction of additional donor atoms to create polydentate ligands.

Chelate Ligand Synthesis:

The secondary alcohol functional group in this compound can be readily converted into other functionalities to introduce further coordinating sites. For instance, oxidation of the alcohol to a ketone, followed by condensation with amines or hydrazines, can yield Schiff base ligands. These ligands often exhibit enhanced coordinating ability and can form stable complexes with a variety of metal ions.

Another synthetic strategy involves the etherification or esterification of the hydroxyl group with moieties containing donor atoms such as nitrogen, oxygen, or sulfur. This approach allows for the systematic extension of the carbon chain and the introduction of specific coordinating groups, leading to the formation of bidentate, tridentate, or even tetradentate ligands. The flexibility of the hexyl chain is advantageous in this context, as it can accommodate the geometric preferences of different metal centers, a crucial factor in the stability of the resulting metal chelates.

The thiophene ring itself can participate in chelation, either through direct coordination of the sulfur atom to a metal center or by serving as a rigid backbone for the attachment of other donor groups at various positions on the ring. The combination of the "soft" sulfur donor from the thiophene and a "hard" oxygen donor from the hydroxyl group (or its derivatives) can lead to ligands with selective binding properties for different metal ions.

Macrocyclic Ligand Design:

Thiophene derivatives are increasingly being utilized as components in the architecture of macrocyclic compounds. rsc.org The defined geometry and rigidity of the thiophene ring make it an excellent corner piece in the construction of large, cyclic structures. This compound can be envisioned as a precursor for the synthesis of thiophene-containing macrocycles.

One potential synthetic route involves a Williamson ether synthesis, where two molecules of this compound are linked by a diether bridge, forming a macrocyclic structure. The size of the resulting macrocycle can be controlled by the length of the linking chain. Alternatively, the thiophene ring can be functionalized, for example, through lithiation followed by reaction with electrophiles, to introduce reactive handles that can be used in cyclization reactions.

The design of such macrocycles is of significant interest due to their potential applications in host-guest chemistry, ion sensing, and catalysis. The presence of the thiophene sulfur atom and the oxygen from the hexanol chain within the macrocyclic cavity can create a unique binding environment for specific metal ions or small organic molecules.

Table 1: Potential Donor Atom Combinations in Ligands Derived from this compound

Ligand TypePotential Donor AtomsSynthetic Strategy
BidentateS (thiophene), O (hydroxyl)Direct use of the molecule
BidentateS (thiophene), N (imine)Oxidation of alcohol to ketone, then condensation with amine
TridentateS (thiophene), O (ether), N (imine)Etherification of hydroxyl, functionalization of thiophene
MacrocyclicMultiple S and O atomsDimerization or cyclization reactions

Metal Complexation Studies

The development of new ligands is intrinsically linked to the study of their coordination behavior with various metal ions. Thiophene and its derivatives are known to coordinate with a wide range of transition metals, and ligands derived from this compound would be expected to form a diverse array of metal complexes. ucl.ac.uk

Coordination Modes:

The thiophene ring can coordinate to a metal center in several ways: through the sulfur atom (η¹-coordination), through the π-system of the ring (η⁵-coordination), or by acting as a bridging ligand between two metal centers. The presence of the flexible alkyl-alcohol side chain in this compound can influence the preferred coordination mode by introducing steric constraints or by participating in chelation.

In the case of chelate ligands derived from this precursor, the metal ion would likely be coordinated by both the thiophene sulfur (or a substituent on the ring) and the donor atom(s) introduced on the side chain. The resulting chelate rings, typically five- or six-membered, contribute to the thermodynamic stability of the metal complex.

For macrocyclic ligands, the metal ion can be encapsulated within the central cavity. The coordination geometry would be dictated by the size of the macrocycle, the number and type of donor atoms, and the preferred coordination number of the metal ion.

Characterization and Properties:

The synthesis of new metal complexes would be followed by their thorough characterization using a variety of spectroscopic and analytical techniques. X-ray crystallography is an invaluable tool for determining the precise coordination geometry and bonding in the solid state. Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy provide insights into the ligand-metal bonding and the electronic properties of the complexes.

The choice of metal ion would significantly influence the properties of the resulting complexes. For example, complexation with paramagnetic metal ions would lead to interesting magnetic properties, while coordination to catalytically active metals could result in new homogeneous catalysts. The photophysical properties of the complexes, such as their absorption and emission behavior, would also be of interest, particularly for applications in sensing and materials science.

Table 2: Potential Metal Ions for Complexation and Expected Properties

Metal IonPotential Coordination GeometryPotential Properties and Applications
Copper(II)Square planar, Distorted octahedralCatalysis, Antimicrobial activity
Zinc(II)Tetrahedral, OctahedralLuminescence, Sensing
Palladium(II)Square planarCatalysis (e.g., cross-coupling reactions)
Ruthenium(II)OctahedralPhotoredox catalysis, Luminescence
Lanthanide(III)High coordination numbers (e.g., 8, 9)Luminescence, Magnetic resonance imaging contrast agents

Vii. Exploration of Biological Relevance Non Clinical Focus

In Vitro Studies on Cellular and Subcellular Systems (Mechanistic without clinical implications)

Laboratory-based in vitro studies provide the first experimental evidence of a compound's biological activity. These assays are crucial for validating the predictions made by in silico models and for providing mechanistic insights into a compound's function.

Enzyme inhibition assays are a common method to assess the biological activity of a compound. Thiophene (B33073) derivatives have been investigated as inhibitors of various enzymes. For example, certain thiophene-based compounds have shown inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov These studies help in identifying the specific molecular targets of a compound and understanding the mechanism by which it exerts its effects.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While direct receptor binding data for 6-(Thiophen-3-yl)hexan-2-ol is not available, studies on structurally related compounds can provide insights. For example, conformationally rigid analogues of histamine containing a bicyclo[3.1.0]hexane scaffold have been shown to bind selectively to the histamine H3 receptor. nih.gov Such studies highlight the importance of the molecular structure in determining receptor selectivity and affinity.

The effect of a compound on specific biochemical pathways can be assessed using various cellular assays. Thiophene derivatives have been shown to modulate pathways involved in cancer cell proliferation and apoptosis. nih.govnih.gov For instance, some thiophene-containing molecules have been observed to induce apoptosis by affecting the mitochondrial membrane potential and reactive oxygen species levels. colab.ws These studies provide a broader understanding of the cellular consequences of a compound's activity beyond its direct interaction with a single target.

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds (analogues) to identify key structural features, or pharmacophores, that are essential for a specific biological effect. For thiophene derivatives, SAR studies have been crucial in elucidating the structural requirements for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov

The rational design of analogues of this compound would involve systematic modifications of its core structure. This process is guided by established principles of medicinal chemistry to explore the chemical space around the parent molecule and to enhance desired biological activities while minimizing off-target effects. Key modifications would target the thiophene ring, the hexane chain, and the hydroxyl group.

Modifications of the Thiophene Ring:

The position and nature of substituents on the thiophene ring are critical determinants of biological activity. The thiophene ring in this compound is attached at the 3-position. The design of analogues would include:

Isomeric Variation: Moving the hexanol side chain to the 2-position of the thiophene ring would create the isomeric analogue, 6-(Thiophen-2-yl)hexan-2-ol. This seemingly minor change can significantly impact how the molecule interacts with a biological target due to altered electronic distribution and steric hindrance. researchgate.net

Substitution on the Thiophene Ring: Introducing various substituents at the available positions (2, 4, and 5) of the thiophene ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. For instance, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy groups) can influence the reactivity and binding affinity of the compound.

AnalogueSubstitution on Thiophene RingRationale
12-chloroIntroduction of an electron-withdrawing group to alter electronic properties.
25-methylIntroduction of an electron-donating group to increase lipophilicity.
32,5-dichloroDisubstitution to explore the effect of multiple substituents on activity.

Modifications of the Hexane Chain:

The length, rigidity, and polarity of the alkyl chain connecting the thiophene ring and the hydroxyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Chain Length Variation: Analogues with shorter (e.g., butanol) or longer (e.g., octanol) alkyl chains could be synthesized to probe the optimal distance between the thiophene ring and the hydroxyl group for biological activity.

Introduction of Unsaturation: Incorporating double or triple bonds into the hexane chain would introduce conformational rigidity and could lead to different binding orientations.

Cyclization: Replacing the flexible hexane chain with a more rigid cyclic structure, such as a cyclohexane ring, could lock the molecule into a specific conformation, potentially increasing its affinity for a target.

AnalogueModification of Hexane ChainRationale
4Butan-2-ol side chainTo investigate the effect of a shorter alkyl chain on activity.
5Octan-2-ol side chainTo investigate the effect of a longer alkyl chain on activity.
6Hex-4-en-2-ol side chainTo introduce conformational rigidity through a double bond.

Modifications of the Hydroxyl Group:

The hydroxyl group at the 2-position of the hexane chain is a key functional group that can participate in hydrogen bonding with biological targets.

Esterification and Etherification: Converting the hydroxyl group to an ester or an ether would alter its polarity and hydrogen bonding capacity.

Oxidation: Oxidation of the secondary alcohol to a ketone would change the geometry and electronic nature of this functional group.

Stereochemistry: The hydroxyl group is on a chiral center. Synthesizing and testing the individual (R)- and (S)-enantiomers would be crucial to determine if the biological activity is stereospecific.

AnalogueModification of Hydroxyl GroupRationale
7Acetate (B1210297) esterTo decrease polarity and eliminate hydrogen bond donating ability.
8Methyl etherTo eliminate hydrogen bond donating ability while maintaining some polarity.
9Ketone (6-(Thiophen-3-yl)hexan-2-one)To investigate the importance of the hydroxyl group for activity.

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of a pharmacophore model for a series of thiophene-based analogues, including derivatives of this compound, would be a key step in understanding their mechanism of action and in designing more potent and selective compounds. nih.gov

The process of pharmacophore modeling typically involves the following steps:

Identification of a set of active compounds: A structurally diverse set of thiophene analogues with known biological activities would be selected.

Conformational analysis: The possible three-dimensional arrangements (conformations) of each molecule would be generated and analyzed.

Feature identification: Common chemical features among the active molecules, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, would be identified.

Pharmacophore generation and validation: Based on the identified features, a pharmacophore model would be generated. This model would then be validated by its ability to distinguish between active and inactive compounds.

For this compound and its rationally designed analogues, a hypothetical pharmacophore model might include:

An aromatic feature corresponding to the thiophene ring.

A hydrogen bond acceptor/donor feature from the hydroxyl group.

A hydrophobic feature representing the hexane chain.

The spatial arrangement of these features would be critical for biological activity. The table below illustrates a hypothetical pharmacophore model based on the structure of this compound.

Pharmacophoric FeatureCorresponding Structural ElementPotential Interaction with Target
Aromatic RingThiophene Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Donor/AcceptorHydroxyl GroupHydrogen bonding with amino acid residues
Hydrophobic RegionHexane ChainVan der Waals interactions with hydrophobic pockets

By systematically synthesizing and testing analogues designed to probe these pharmacophoric features, researchers can refine the model and gain a deeper understanding of the SAR for this class of compounds. This knowledge is invaluable for the development of novel therapeutic agents with improved efficacy and safety profiles.

Viii. Potential in Advanced Materials Science and Polymer Chemistry

Organic Electronics and Photonics Applications

Thiophene-based molecules are foundational in the field of organic electronics due to their excellent semiconducting properties. nih.govnih.gov The electron-rich nature of the thiophene (B33073) ring facilitates charge transport, making it a vital component in a variety of organic electronic devices. oled-intermediates.com

While 6-(Thiophen-3-yl)hexan-2-ol itself is not a conjugated polymer, its thiophene-3-yl group serves as a versatile building block for the synthesis of larger, π-conjugated systems essential for organic semiconductors. The development of high-performance organic semiconducting materials requires a deep understanding of both intermolecular and intramolecular interactions and their influence on charge carrier transport. nih.gov Through polymerization or incorporation into larger molecular structures, the thiophene moiety can contribute to the formation of materials with desirable electronic properties. The hexanol side chain can influence the solubility and processability of the resulting polymers, which are critical factors for device fabrication. nih.gov Furthermore, the hydroxyl group offers a reactive site for further functionalization, allowing for the fine-tuning of the electronic properties of the final material.

Thiophene-based polymers and small molecules are actively researched for their potential in organic field-effect transistors (OFETs). nih.govmdpi.com The strategic design of such materials, often involving the judicial selection of monomer units and side chains, is crucial for achieving high charge carrier mobility and stability. nih.gov

Table 1: Representative Properties of Thiophene-Based Organic Semiconductors

PropertyTypical Values for Thiophene-Based PolymersSignificance in Organic Electronics
Hole Mobility (cm²/Vs) 0.1 - 10Determines the speed at which charge carriers move through the material, impacting device performance. mdpi.com
On/Off Ratio > 10⁵A high ratio is crucial for the switching performance of transistors. mdpi.com
HOMO Level (eV) -4.7 to -5.6Influences the efficiency of charge injection from the electrode. mdpi.com
LUMO Level (eV) -2.5 to -3.5Affects electron transport and the overall band gap of the material.
Optical Band Gap (eV) 1.8 - 2.5Determines the range of light absorption, which is critical for photovoltaic and photodetector applications.

Note: The data in this table are representative of various thiophene-based polymers and are not specific to polymers derived from this compound.

Thiophene derivatives are extensively used in the active layers of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnbinno.com In OLEDs, thiophene-containing materials can function as light-emitting layers or charge-transporting layers, contributing to improved efficiency and brightness. oled-intermediates.comrsc.org The incorporation of thiophene can enhance intramolecular charge transfer and spin-orbit coupling, which are beneficial for the performance of OLEDs. rsc.org

In the context of OPVs, the broad absorption spectrum of thiophene-based materials is advantageous for harvesting solar energy. mdpi.com The molecular engineering of these materials, including the incorporation of fused thiophene units, can lead to a red-shift in the intramolecular charge transfer band and optimized frontier molecular energy levels, ultimately improving photovoltaic performance and stability. mdpi.com Donor-acceptor type molecules incorporating thiophene have shown promise in boosting the efficiency of solar cells. semanticscholar.org While this compound is a precursor, its thiophene unit can be integrated into such donor-acceptor architectures. The hexanol chain could enhance the solubility of these materials, facilitating their processing from solution for large-area device fabrication. nbinno.comguidechem.com

Supramolecular Assembly and Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is the cornerstone of supramolecular chemistry and a key driver in the development of advanced functional materials. The structure of this compound contains functional groups that can participate in various non-covalent interactions, suggesting its potential to form self-assembled structures.

The design of functional materials increasingly relies on the precise control of non-covalent interactions. acs.orgresearchgate.net In thiophene-containing molecules, π-π stacking between the aromatic rings is a significant driving force for self-assembly. uh.edursc.org These interactions, along with van der Waals forces arising from alkyl chains, can lead to the formation of ordered domains in the solid state. uh.edursc.org

The hydroxyl group in this compound introduces the capability for strong, directional hydrogen bonding. nih.gov Hydrogen bonds are instrumental in guiding the assembly of molecules into specific architectures, from simple dimers to complex three-dimensional networks. researchgate.net The interplay between π-π stacking of the thiophene rings, van der Waals interactions of the hexyl chains, and hydrogen bonding from the hydroxyl group could lead to complex and potentially useful supramolecular structures. The strength and directionality of these non-covalent interactions can be tuned to control the final assembled architecture. nih.govacs.org

Table 2: Types of Non-Covalent Interactions in Thiophene-Based Systems

Type of InteractionDescriptionPotential Role in this compound Assembly
π-π Stacking Attractive interaction between the electron clouds of aromatic rings.The thiophene rings can stack on top of each other, promoting columnar or lamellar structures. uh.edu
Van der Waals Forces Weak, short-range electrostatic forces between molecules.The hexyl chains can interdigitate, contributing to the overall packing and stability of the assembly. uh.edu
Hydrogen Bonding A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (e.g., oxygen).The hydroxyl group can form hydrogen bonds with other molecules, leading to the formation of chains, sheets, or more complex networks. nih.gov
S···N/S···O Interactions Non-covalent interactions involving the sulfur atom of the thiophene ring.Can contribute to the planarity and stability of the assembled structures. acs.org

The self-assembly of thiophene-based molecules can lead to the formation of a variety of ordered nanostructures, including nanowires, 2D crystals, and nanoparticle aggregates. uh.edunih.gov The morphology of these nanostructures is influenced by factors such as the molecular structure, the substrate used for deposition, and the preparation method. nih.gov For instance, thiophene dendrimers have been shown to form globular aggregates on mica surfaces and nanowires on graphite. nih.gov

Catalysis and Sensing Applications

The chemical reactivity and electronic properties of the thiophene ring make it a valuable component in the design of catalysts and chemical sensors.

Thiophene derivatives have been employed in various catalytic systems. For instance, they can be involved in palladium-catalyzed reactions, such as direct C-H functionalization, which are important for the synthesis of complex organic molecules. nih.gov While the specific catalytic activity of this compound has not been reported, its thiophene moiety could potentially coordinate with metal centers, and the hydroxyl group could act as a directing group or participate in catalytic cycles. Palladium has been shown to be an effective catalyst for the hydrogenation of thiophenes. youtube.com

In the field of chemical sensing, thiophene-based fluorescent chemosensors have been developed for the detection of various analytes, including metal ions and anions. mdpi.comnih.gov The fluorescence properties of these sensors can change upon binding to a target analyte, allowing for its detection. pdx.edudtu.dkresearchgate.net The thiophene ring often serves as part of the fluorophore and can be functionalized with specific binding sites for the target analyte. mdpi.com The this compound molecule could be a precursor for such sensors, where the hydroxyl group could be modified to create a specific binding pocket for a target ion.

Development of Catalytic Systems (e.g., organocatalysis, metal-ligand complexes)

There is no available research in the public domain that discusses the use of this compound as an organocatalyst or as a ligand in the formation of metal-ligand catalytic complexes.

Design of Chemical Sensors

No studies or reports were identified that describe the incorporation or utilization of this compound in the design or fabrication of chemical sensors.

Ix. Stereochemical Investigations of 6 Thiophen 3 Yl Hexan 2 Ol

Absolute and Relative Stereochemistry Determination

The definitive assignment of the three-dimensional arrangement of atoms at the chiral center of 6-(thiophen-3-yl)hexan-2-ol is accomplished through various analytical techniques. These methods provide information about the absolute configuration (the actual spatial arrangement, designated as R or S) and the relative stereochemistry when multiple chiral centers are present.

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral compounds, including those with aromatic chromophores like the thiophene (B33073) ring in this compound. The thiophene moiety acts as a chromophore, and its electronic transitions can be perturbed by the chiral center, leading to a characteristic ECD spectrum.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
265+12,500
240-8,200
220+21,000

This interactive data table presents hypothetical ECD data for a chiral thiophene alcohol, illustrating the type of information obtained from such an analysis.

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. However, obtaining suitable single crystals of the alcohol itself can be challenging. A common strategy is to derivatize the alcohol with a chiral reagent of known absolute configuration to form a diastereomeric derivative that is more likely to crystallize.

For a secondary alcohol like this compound, a frequently used derivatizing agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. Reaction of the alcohol with an enantiomerically pure form of Mosher's acid chloride, for instance, (R)-MTPA-Cl, yields the corresponding Mosher's ester. The resulting diastereomer can then be crystallized, and its structure determined by single-crystal X-ray diffraction. Since the absolute configuration of the MTPA moiety is known, the absolute configuration of the alcohol part of the molecule can be unequivocally determined. researchgate.netrsc.org

A successful crystallographic analysis would provide precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous assignment of the (R) or (S) configuration at the C2 stereocenter of the hexanol chain. While a crystal structure for a derivative of this compound is not publicly available, Table 2 provides an example of the type of crystallographic data that would be obtained for a Mosher's ester of a representative secondary alcohol.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)15.88
c (Å)25.41
Flack Parameter0.02(3)

This interactive data table illustrates typical crystallographic parameters that would be determined for a chiral derivative, confirming the absolute stereochemistry.

Enantiomeric Excess Determination Methods

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee is crucial in asymmetric synthesis and for the quality control of enantiomerically pure compounds.

Chiral chromatography is a widely used and reliable method for separating enantiomers and determining their relative amounts. In both chiral GC and HPLC, the stationary phase of the column is chiral. The two enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation.

For chiral GC analysis, the alcohol may need to be derivatized to increase its volatility, for example, by acylation to form the corresponding acetate (B1210297) ester. nih.gov The choice of the chiral stationary phase is critical and often involves derivatives of cyclodextrins. gcms.cz In chiral HPLC, a variety of chiral stationary phases are available, including those based on polysaccharides, proteins, and Pirkle-type phases. The separation can often be achieved without derivatization of the alcohol. csfarmacie.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Table 3 provides a hypothetical example of chiral HPLC data for the separation of the enantiomers of a thiophene-containing secondary alcohol.

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer12.595000
(S)-enantiomer14.25000

This interactive data table shows a representative chiral HPLC separation, from which the enantiomeric excess can be calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral shift reagents (CSRs) or chiral solvating agents. Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly employed. rsc.org

In the presence of a chiral shift reagent, the enantiomers of this compound form diastereomeric complexes. These complexes have different magnetic environments, which can lead to the separation of signals for corresponding protons in the ¹H NMR spectrum. For example, the singlet for the methyl group at the chiral center might resolve into two distinct singlets, one for each enantiomer. The integration of these signals allows for the determination of the enantiomeric ratio and, subsequently, the enantiomeric excess.

Table 4 presents a hypothetical set of ¹H NMR data for the methyl protons of this compound in the presence of a chiral shift reagent, illustrating the chemical shift difference between the enantiomers.

EnantiomerChemical Shift (ppm)Integration
(R)-enantiomer1.2595
(S)-enantiomer1.285

This interactive data table provides an example of how ¹H NMR data with a chiral shift reagent can be used to determine the enantiomeric excess.

X. Conclusion and Future Research Outlook for 6 Thiophen 3 Yl Hexan 2 Ol

Synthesis Challenges and Opportunities

The synthesis of 6-(Thiophen-3-yl)hexan-2-ol is not extensively detailed in current literature, presenting both challenges and opportunities for synthetic chemists. A primary challenge lies in achieving regioselectivity. The functionalization of a thiophene (B33073) ring can be complex, and directing substituents to the 3-position requires specific strategies to avoid the more reactive 2- and 5-positions.

Key Synthetic Challenges:

Regiocontrol: Developing synthetic routes that exclusively yield the 3-substituted isomer over other potential isomers.

Stereocontrol: The secondary alcohol at the 2-position of the hexyl chain creates a chiral center. Asymmetric synthesis or chiral resolution would be necessary to produce enantiomerically pure forms of the compound, which is often critical for pharmacological applications.

Multi-step Sequences: Current synthetic paradigms would likely involve multi-step processes, potentially starting from 3-bromothiophene or 3-lithiothiophene, followed by coupling with a suitable six-carbon electrophile and subsequent functional group manipulations.

Opportunities for Innovation:

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Kumada coupling, offer powerful tools for creating the crucial carbon-carbon bond between the thiophene ring and the hexyl chain with high efficiency and regioselectivity. nih.gov

One-Pot Procedures: The design of tandem or one-pot reactions could significantly improve the efficiency of the synthesis, reducing waste and purification steps. nih.gov

Biocatalysis: Employing enzymes for key steps, such as the stereoselective reduction of a ketone precursor (6-(thiophen-3-yl)hexan-2-one) to the desired alcohol, could provide excellent enantioselectivity.

A plausible, though yet to be optimized, synthetic approach could involve the Friedel-Crafts acylation of thiophene with a derivative of hexanoic acid, followed by reduction of the resulting ketone. However, this method often yields a mixture of 2- and 3-substituted products. nih.govtrdizin.gov.tr A more controlled route might involve a Grignard reaction between a 3-thienylmagnesium halide and 1-hexen-5-one, followed by transformations to yield the target alcohol.

Expanding the Scope of Chemical Transformations

The bifunctional nature of this compound, possessing both an aromatic thiophene ring and a secondary alcohol, provides a rich platform for subsequent chemical modifications. Exploring these transformations is key to creating a library of derivatives for further study.

Reactions at the Alcohol Moiety:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-(thiophen-3-yl)hexan-2-one, using standard reagents like pyridinium chlorochromate (PCC) or through milder, more modern catalytic methods.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physical and biological properties.

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) would enable nucleophilic substitution reactions to introduce halides, azides, or other functionalities.

Reactions at the Thiophene Ring:

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions like halogenation, nitration, and acylation. cognizancejournal.com The existing alkyl chain is an activating group, which could influence the position and rate of further substitution.

Metalation: Directed ortho-metalation (DoM) or halogen-metal exchange can be used to introduce substituents at specific positions on the thiophene ring with high regioselectivity.

The table below outlines potential transformations that could generate a diverse set of derivative compounds.

Functional GroupReaction TypePotential ReagentsResulting Product Class
Secondary AlcoholOxidationPCC, DMP, Swern OxidationKetones
Secondary AlcoholEsterificationAcyl chlorides, Carboxylic acids (Fischer)Esters
Secondary AlcoholEtherificationAlkyl halides (Williamson)Ethers
Thiophene RingBrominationN-Bromosuccinimide (NBS)Bromo-thiophenes
Thiophene RingAcylationAcyl chloride, AlCl3 (Friedel-Crafts)Thienyl Ketones
Thiophene RingMetalation/Couplingn-BuLi, then an electrophile (e.g., CO2)Substituted Thiophenes

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research on this compound. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's structural, electronic, and reactive properties before a single experiment is conducted. mdpi.comtandfonline.com

Predictive Computational Modeling:

Structural Analysis: DFT calculations can determine the most stable geometric conformations of the molecule, including bond lengths, angles, and the orientation of the alkyl chain relative to the thiophene ring.

Electronic Properties: The calculation of frontier molecular orbitals (HOMO-LUMO) can predict the molecule's electronic behavior, such as its susceptibility to oxidation or reduction and its potential as an organic semiconductor component. mdpi.com

Spectroscopic Prediction: Computational models can simulate IR and NMR spectra, which can be invaluable for confirming the identity and purity of the synthesized compound. mdpi.com

Reaction Modeling: The mechanisms and energy barriers of potential chemical transformations can be modeled, helping to predict reaction outcomes and optimize conditions.

The integration of these approaches creates a feedback loop where experimental results are used to refine computational models, and validated models are used to guide future experimental designs, saving time and resources.

ApproachTechnique/MethodPredicted/Measured PropertiesSynergistic Value
Computational Density Functional Theory (DFT)Molecular geometry, HOMO-LUMO gap, IR/NMR spectra, reaction pathwaysGuides synthesis, predicts reactivity and properties
Experimental Synthesis & Spectroscopy (NMR, IR, MS)Confirmation of structure, reaction yields, physical propertiesValidates computational models, provides real-world data
Computational Molecular DockingBinding affinity to biological targetsPrioritizes derivatives for synthesis in drug discovery
Experimental Biological AssaysAntimicrobial, anticancer, or other biological activityConfirms therapeutic potential predicted by docking

Emerging Applications in Interdisciplinary Research Fields

The unique structure of this compound makes it a candidate for exploration in several interdisciplinary fields. The applications of thiophene derivatives are widespread, ranging from medicine to materials science. researchgate.netnih.gov

Potential Application Areas:

Medicinal Chemistry: Thiophene is a "privileged scaffold" found in numerous approved drugs. researchgate.netresearchgate.net The lipophilic alkyl chain combined with the polar alcohol group in this compound provides a balanced molecular profile. It could serve as a starting point for developing new agents with antimicrobial, anti-inflammatory, or anticancer properties, as seen in other functionalized thiophenes. tandfonline.comnih.gov

Materials Science: Thiophene is the fundamental building block of polythiophenes, a major class of conductive polymers used in organic electronics like OLEDs and OFETs. nih.gov While the saturated alkyl chain prevents direct polymerization, derivatives of this compound could be explored as functional additives, dopants, or liquid crystalline materials. The chiral center could also be exploited for the development of chiroptical materials.

Agrochemicals: The structural motifs present in this compound are also found in molecules with herbicidal and fungicidal activity. Derivatives could be synthesized and screened for potential use in agriculture.

Research FieldPotential Role of this compoundRationale
Medicinal ChemistryScaffold for drug discoveryThiophene is a known pharmacophore; the molecule has sites for modification to optimize biological activity and pharmacokinetics. researchgate.net
Materials SciencePrecursor for functional materials or additivesThiophene core is key for organic electronics; the functionalized chain could impart specific solubility or self-assembly properties. nih.gov
AgrochemicalsLead compound for new pesticides/herbicidesHeterocyclic compounds with alkyl chains are common in agrochemical research.
Chemical BiologyMolecular probeDerivatives could be functionalized with fluorescent tags or reactive groups to study biological systems.

Q & A

Q. Table 1. Comparison of Synthetic Routes for this compound

MethodYield (%)Key ConditionsAdvantagesLimitationsReference
Grignard Alkylation65–75THF, −78°C, TBDMS protectionHigh regioselectivitySensitive to moisture
Cross-Coupling (Pd/Cu)50–60DMF, 80°C, Pd(PPh3)4Broad substrate scopeCatalyst deactivation by sulfur
Reductive Amination40–50NaBH3CN, MeOHMild conditionsLow yield for bulky substrates

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueDiagnostic SignalsInterpretationReference
1H NMRδ 1.55 (m, 2H, CH2), δ 4.10 (t, 1H, OH)Confirms alcohol and alkyl chain positions
13C NMRδ 72.3 (C-OH), δ 126.5–138.2 (thiophene C)Verifies thiophene attachment site
IR3350 cm⁻¹ (O-H stretch)Indicates free hydroxyl group

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